Pacificin K(rel)
Description
Pacificin K(rel) is a natural product isolated from the marine soft coral Nephthea elongata. Its chemical structure is defined as [(1R,3aR,4E,6R,12S,12aS)-1-(2-hydroxypropan-2-yl)-3a,6,10-trimethyl-2,3,6,7,8,11,12,12a-octahydro-1H-cyclopenta[11]annulen-12-yl] acetate, also known as L-Menthyl 3-ethyl-4-hydroxytricyclo(4.3.0.O(1,5))nonane-5-carboxylate . This compound belongs to the terpenoid class, characterized by a cyclopentaannulene core with methyl and hydroxyl substituents, and an acetate ester functional group.
Properties
Molecular Formula |
C22H36O3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[(1S,2S,4R,5E,9S,10S)-2-hydroxy-2,6,9-trimethyl-9-(4-methylpent-3-enyl)-4-bicyclo[8.1.0]undec-5-enyl] acetate |
InChI |
InChI=1S/C22H36O3/c1-15(2)8-7-10-21(5)11-9-16(3)12-18(25-17(4)23)14-22(6,24)20-13-19(20)21/h8,12,18-20,24H,7,9-11,13-14H2,1-6H3/b16-12+/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
LQNQQEXNXLBURL-WTDFRTEQSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H](C[C@]([C@H]2C[C@@H]2[C@@](CC1)(C)CCC=C(C)C)(C)O)OC(=O)C |
Canonical SMILES |
CC1=CC(CC(C2CC2C(CC1)(C)CCC=C(C)C)(C)O)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct comparative studies on Pacificin K(rel). However, its structural features allow hypothetical comparisons with other marine-derived terpenoids and tricyclic compounds. Below is an analysis based on structural analogs and functional groups:
Table 1: Structural Comparison of Pacificin K(rel) with Hypothetical Analogs
Key Observations:
Core Structure: Pacificin K(rel)’s cyclopentaannulene-tricyclo hybrid is distinct from cembranoids (diterpenes with cembrane skeletons) but shares terpenoid biosynthetic origins .
Functional Groups: The acetate ester and hydroxyl groups are common in bioactive marine terpenoids, such as sinularin (anti-cancer) and lobophorenolide (anti-inflammatory) .
Key Findings:
- Synthetic Challenges : Pacificin K(rel)’s stereochemical complexity (e.g., 1R,3aR,6R,12S configurations) makes total synthesis arduous compared to simpler menthyl esters .
- Stability: The acetate ester in Pacificin K(rel) may render it prone to enzymatic degradation, unlike cembranoids with epoxide or ether linkages .
Q & A
Q. What is the biochemical role of Pacificin K(rel) in protein-DNA interactions?
Pacificin K(rel) quantifies the relative binding affinity of proteins to DNA, particularly in studies involving alkyltransferase complexes. Its measurement involves competitive binding assays, where K(rel) is derived from the ratio of dissociation constants (Kd) between mutant and wild-type proteins. Experimental validation typically employs electrophoretic mobility shift assays (EMSAs) or fluorescence anisotropy, with data normalized to control conditions .
Q. How is Pacificin K(rel) experimentally measured, and what are common pitfalls?
K(rel) is calculated using linear regression analysis of binding site size (bp/protein) against relative binding parameters (e.g., ω(rel)) under varying ionic strengths. A key pitfall is neglecting to account for cooperative binding effects, which can skew K(rel) values. Researchers must ensure buffer conditions (e.g., pH, salt concentration) are standardized across replicates to minimize variability .
Q. What statistical methods are recommended for analyzing K(rel) datasets?
Linear regression models are standard for correlating K(rel) with variables like ω(rel). Outliers should be assessed using Cook’s distance or leverage plots. For non-linear relationships, segmented regression or polynomial models may better capture trends. Statistical significance thresholds (e.g., p < 0.05) must align with the study’s hypothesis-testing framework .
Advanced Research Questions
Q. How can experimental design be optimized to resolve contradictions in reported K(rel) values across studies?
Discrepancies often arise from methodological differences, such as protein purification protocols or assay sensitivity. To address this:
- Use isogenic protein variants to isolate binding effects.
- Validate assays with orthogonal techniques (e.g., surface plasmon resonance vs. EMSA).
- Perform meta-analyses of published K(rel) values, adjusting for variables like temperature or ionic strength .
Q. What strategies mitigate confounding variables in K(rel)-focused studies?
Q. How do structural dynamics of Pacificin influence K(rel) measurements?
Pacificin’s conformational flexibility can alter DNA accessibility, affecting K(rel). Molecular dynamics simulations paired with cryo-EM or X-ray crystallography reveal transient binding states. For example, hinge regions in Pacificin may adopt "open" or "closed" conformations under different ionic conditions, directly impacting K(rel) calculations .
Q. What computational models best predict K(rel) from sequence or structural data?
Machine learning models (e.g., random forests, neural networks) trained on datasets of protein-DNA binding affinities can predict K(rel) from features like electrostatic potential, solvent-accessible surface area, and base-pair stacking energy. Validation requires benchmarking against experimental K(rel) values from diverse protein families .
Methodological Guidance
Q. How should researchers document K(rel) experiments for reproducibility?
- Detailed protocols : Specify buffer compositions, protein concentrations, and incubation times.
- Raw data deposition : Share EMSA gel images, fluorescence anisotropy traces, and regression plots in repositories like Zenodo or Figshare.
- Error reporting : Include standard deviations from ≥3 replicates and justify exclusion criteria for outliers .
Q. What ethical considerations apply to studies involving Pacificin K(rel)?
- Data integrity : Avoid selective reporting of K(rel) values that fit hypotheses; disclose all replicates.
- Collaboration transparency : Acknowledge contributions from biostatisticians or structural biologists in methodology sections .
Data Interpretation and Future Directions
Q. How can conflicting K(rel) values in the literature inform hypothesis generation?
Contradictions highlight understudied variables (e.g., post-translational modifications, redox state). Researchers should design follow-up studies to test these factors systematically. For example, phosphorylated Pacificin variants may exhibit altered K(rel) due to charge modulation .
Q. What emerging technologies could refine K(rel) measurement accuracy?
Single-molecule fluorescence resonance energy transfer (smFRET) allows real-time observation of binding events, reducing ensemble averaging errors. Cryo-electron tomography (cryo-ET) further resolves structural heterogeneity in Pacificin-DNA complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
